1-(6-methylpyridin-2-yl)-N-(pyridin-3-yl)-1H-imidazole-4-carboxamide

Medicinal Chemistry p38 MAP Kinase Structure-Activity Relationship

Research labs often face delays sourcing well-characterized pyridinyl imidazole reference standards. This compound resolves that: - Defined 6-methylpyridin-2-yl & pyridin-3-yl substitution for unambiguous SAR interpretation. - Low lipophilicity (XLogP3=1.4) minimizes non-specific binding, ideal for fragment-based screening. - 95% purity enables immediate integration into p38 MAPK selectivity panels or CYP inhibition assays.

Molecular Formula C15H13N5O
Molecular Weight 279.303
CAS No. 477871-80-0
Cat. No. B2975741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-methylpyridin-2-yl)-N-(pyridin-3-yl)-1H-imidazole-4-carboxamide
CAS477871-80-0
Molecular FormulaC15H13N5O
Molecular Weight279.303
Structural Identifiers
SMILESCC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NC3=CN=CC=C3
InChIInChI=1S/C15H13N5O/c1-11-4-2-6-14(18-11)20-9-13(17-10-20)15(21)19-12-5-3-7-16-8-12/h2-10H,1H3,(H,19,21)
InChIKeyDNDXLTGZQWNZNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Methylpyridin-2-yl)-N-(pyridin-3-yl)-1H-imidazole-4-carboxamide: Structural & Physicochemical Baseline


1-(6-methylpyridin-2-yl)-N-(pyridin-3-yl)-1H-imidazole-4-carboxamide (CAS 477871-80-0) is a heteroarene and aromatic amide featuring a 1-(6-methylpyridin-2-yl)-1H-imidazole core linked via a carboxamide to a pyridin-3-yl moiety [1][2]. Its molecular formula is C₁₅H₁₃N₅O with a molecular weight of 279.30 g/mol, a computed XLogP3-AA of 1.4, and 1 hydrogen bond donor [3]. This compound is catalogued under ChEBI ID CHEBI:109453 and is commercially available for research purposes from multiple vendors with specified purities (e.g., 95%) [2].

1
p38 MAP kinase SAR probe with defined pyridinyl imidazole scaffold
2
Regioisomer-confirmed pyridin-3-yl carboxamide for kinase selectivity studies
3
Commercially sourced research compound with reported characterization

Why Generic Substitution Fails


In-class compounds within the pyridinyl imidazole series cannot be simply interchanged due to structure-dependent variations in p38 MAP kinase inhibition, cytochrome P450 interaction profiles, and downstream anti-cytokine efficacy [1]. For example, the Laufer et al. (2003) study demonstrated that specific substituent placement (e.g., 1-phenylethyl or tetramethylpiperidine groups) on the pyridinyl imidazole scaffold dramatically alters both p38 inhibitory potency and CYP liability, with some compounds achieving IC₅₀ values of 0.34–0.38 µM while others showed significant CYP inhibition [1]. The precise substitution pattern of 1-(6-methylpyridin-2-yl)-N-(pyridin-3-yl)-1H-imidazole-4-carboxamide, particularly the 6-methyl-2-pyridinyl N-substitution and the pyridin-3-yl carboxamide arm, defines a unique vector set that cannot be replicated by generic analogs, directly impacting any structure-activity relationship (SAR)-based application.

Target Compound
Generic Analog
Risk Factor
Pyridin-3-yl carboxamide regioisomer
Pyridin-4-yl imidazole p38 inhibitor series
Regioisomer mismatch may shift kinase binding geometry and H-bond acceptor topology
6-methylpyridin-2-yl N-substitution
Tetramethylpiperidine or phenylethyl-substituted analogs
Substituent-dependent CYP interaction profiles may not transfer across N-substitution patterns
Lower lipophilicity profile
Heavier hydrophobic p38 inhibitor leads
Lipophilicity-driven permeability and off-target binding context may differ

Quantitative Differentiation vs. Closest Analogs


Differentiation from Pyridin-4-yl Regioisomer

The target compound contains a pyridin-3-yl carboxamide substituent, as confirmed by its IUPAC name and InChIKey (DNDXLTGZQWNZNF-UHFFFAOYSA-N) [1]. In contrast, the class of p38 inhibitors described by Laufer et al. (2003) are polysubstituted pyridin-4-yl imidazoles, where the pyridine nitrogen position directly influences both p38 binding and cytochrome P450 enzyme interaction [2]. The pyridin-3-yl versus pyridin-4-yl regioisomerism alters the hydrogen bond acceptor geometry and the overall molecular electrostatic potential, which is critical for target engagement in p38 MAP kinase inhibitors [2].

Regioisomer Identity
Class-level inference
Pyridin-3-yl carboxamide vs. polysubstituted pyridin-4-yl imidazole p38 inhibitors; InChIKey-confirmed structure (DNDXLTGZQWNZNF-UHFFFAOYSA-N)
Supports regioisomer-specific SAR probe context
No direct p38 IC50 data for target compound; class-level SAR from Laufer et al. 2003
Medicinal Chemistry p38 MAP Kinase Structure-Activity Relationship

Lipophilicity Differentiation vs. Heavier Analogs

The computed XLogP3-AA value for the target compound is 1.4 [1]. This is notably lower than the predicted logP for ML-3375 (the starting lead in the Laufer series, with a 4-fluorophenyl and methylthio substitution), which is >3.0 based on its heavier hydrophobic substituents [2]. The lower lipophilicity of the target compound suggests altered membrane permeability and solubility characteristics compared to more hydrophobic p38 inhibitor leads, making it a potentially advantageous scaffold for reducing non-specific binding or CYP interactions when such effects are linked to high logP [2].

Lipophilicity Profile
Cross-study comparable
XLogP3-AA = 1.4; Δ ≥ 1.6 log units lower vs. hydrophobic p38 leads (estimated logP >3.0)
Reported lower lipophilicity context for CYP endpoint review
Computed property; biological relevance inferred from class-level SAR linking logP to CYP interaction
Physicochemical Property Drug-Likeness Permeability

Molecular Weight & HBD Differentiation from Bulkier Inhibitors

The target compound has a molecular weight of 279.30 g/mol and a single hydrogen bond donor [1]. This is significantly smaller and has fewer HBDs than advanced p38 inhibitor leads such as BMS-582949 (MW >400 g/mol, multiple HBDs) [2]. The lower molecular weight and reduced hydrogen bond donor count align more closely with lead-like or fragment-like property guidelines, suggesting that 1-(6-methylpyridin-2-yl)-N-(pyridin-3-yl)-1H-imidazole-4-carboxamide may serve as a more ligand-efficient starting scaffold for fragment-based or lead optimization programs than larger, more complex analogs [1].

Lead-Like Properties
Class-level inference
MW = 279.30 g/mol; HBD = 1; >120 g/mol lower vs. advanced p38 inhibitor leads (MW >400, multiple HBDs)
Supports fragment-like scaffold selection context
Fragment-based screening property review; comparator data from DrugBank/TTD
Lead-Like Properties Fragment-Based Drug Design Oral Bioavailability

Imidazole N-Substitution Pattern Selectivity

The imidazole ring of the target compound is substituted with a 6-methylpyridin-2-yl group at the 1-position, as verified by the IUPAC name 1-(6-methyl-2-pyridinyl)-N-(3-pyridinyl)-4-imidazolecarboxamide [1]. In the p38 inhibitor series characterized by Laufer et al. (2003), the nature of the imidazole N-substituent was shown to be a critical determinant of both p38 affinity and cytochrome P450 inhibition. For instance, introducing a tetramethylpiperidine substituent at the imidazole 1-position (compound 14c) retained p38 inhibitory activity (IC₅₀ 0.34 µM) while drastically reducing CYP1A2, 2C9, and 2C19 inhibition to 0%, 2.6%, and 7.6% at 10 µM, respectively [2]. The 6-methylpyridin-2-yl group in the target compound presents a distinct steric and electronic environment compared to the tetramethylpiperidine or other substituents used in the optimized series, suggesting divergent selectivity profiles.

N-Substitution Pattern
Class-level inference
6-methylpyridin-2-yl at imidazole 1-position; comparator 14c (tetramethylpiperidine-substituted): p38 IC50 = 0.34 µM, CYP1A2 0%, 2C9 2.6%, 2C19 7.6% at 10 µM
Supports kinase selectivity profiling context
No direct biological data for target compound; SAR inferred from class-level CYP/p38 assays
Kinase Inhibitor Selectivity p38 MAP Kinase Imidazole Scaffold

Procurement-Driven Application Scenarios


p38 MAP Kinase Selectivity Probe Synthesis

Utilize the distinct 6-methylpyridin-2-yl and pyridin-3-yl substitution pattern as a scaffold for synthesizing focused libraries to interrogate p38 alpha vs. beta isoform selectivity, based on the class-level SAR that substituent variation dramatically alters potency and CYP off-target profiles [1]. The lower lipophilicity (XLogP3 = 1.4) compared to hydrophobic leads makes it suitable for designing probes with minimized non-specific binding [2].

CYP Drug-Drug Interaction Assessment Standard

Employ this compound as a reference standard with a predefined pyridin-3-yl carboxamide arm in CYP inhibition panels (CYP1A2, 2C9, 2C19, 3A4) to benchmark new pyridinyl imidazole compounds. The Laufer et al. class study established that subtle structural modifications can yield CYP inhibition ranging from 0 to >50% at 10 µM, making a structurally well-characterized comparator essential [1].

Fragment-Based Lead Generation

Leverage the compound's low molecular weight (279.30 g/mol) and single hydrogen bond donor as a rule-of-three compliant fragment for NMR- or SPR-based fragment screening against p38 MAP kinase or related inflammatory targets. Its commercial availability at 95% purity enables immediate integration into fragment library collections without additional synthetic effort.

Negative Control for Mechanism-of-Action Studies

Given the expected but unquantified biological activity of this specific regioisomer, use it as a structural analog negative control in cellular cytokine release assays (e.g., PBMC or whole blood TNF-α/IL-1β inhibition), where the pyridin-3-yl orientation may reduce p38 binding compared to optimized pyridin-4-yl inhibitors [1]. This application is supported by the strict requirement for regioisomerically pure compounds in mechanistic studies.

Application
Selection Property
Validation Focus
p38 MAP kinase isoform selectivity studies
Regioisomer-defined SAR scaffold
Kinase panel selectivity review
CYP interaction benchmarking studies
Structurally characterized pyridinyl imidazole
CYP isoform interaction profiling
Fragment-based screening studies
Lead-like physicochemical profile
Fragment library integration review
Mechanistic control for kinase assays
Regioisomer-defined control compound
Cellular cytokine release endpoint review
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